molecular formula C16H18N2 B2929320 (Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine CAS No. 353778-53-7

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Cat. No.: B2929320
CAS No.: 353778-53-7
M. Wt: 238.334
InChI Key: HGPHGLOWUWJAPV-UHFFFAOYSA-N
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Description

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine (CAS 353778-53-7) is an organic compound with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol . This chemical features a hybrid structure combining a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold with a pyridin-2-ylmethylamine group. The tetralin moiety is a privileged structure in medicinal chemistry, known for its ability to enhance binding to various biological targets, while the pyridinylmethylamine component is a common pharmacophore in bioactive molecules . Compounds with this structural motif are of significant interest in early-stage drug discovery and pharmacological research. Patents indicate that structurally related pyridin-2-yl-methylamine derivatives have been investigated for their potential applications as therapeutic agents, suggesting this compound is a valuable intermediate for the synthesis and exploration of new active molecules . Its research applications may include serving as a building block in the development of potential ligands for neurological targets or as a scaffold for investigating anticancer mechanisms . The compound has a calculated density of approximately 1.112 g/cm³ and a boiling point of around 385.2°C at 760 mmHg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14/h1-4,6,8-9,11,16,18H,5,7,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPHGLOWUWJAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine typically involves the reaction of pyridin-2-ylmethanol with 1,2,3,4-tetrahydronaphthalen-1-amine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridin-2-ylmethanone derivatives, while reduction can produce various amines .

Scientific Research Applications

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Positional Isomer: (Pyridin-4-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

The pyridin-4-ylmethyl isomer (synonym: N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine) serves as a critical comparator. Key physicochemical properties from experimental data include:

Property Value
Molecular Formula C₁₆H₁₈N₂
Molecular Weight 238.328 g/mol
Density 1.11 g/cm³
Boiling Point 401.6°C at 760 mmHg
LogP 3.64
Polar Surface Area (PSA) 24.92 Ų
Refractive Index 1.606
Flash Point 196.7°C

Key Differences

  • This could influence receptor-binding affinity in pharmacological contexts.
  • LogP and Solubility : The LogP of 3.64 for the 4-ylmethyl isomer suggests moderate lipophilicity. The 2-ylmethyl variant may exhibit slightly higher LogP due to reduced polarity from the nitrogen’s position, though experimental confirmation is required.
  • Thermal Stability : The 4-ylmethyl isomer’s higher boiling point (401.6°C) indicates strong intermolecular interactions, possibly via π-π stacking of the para-substituted pyridine. The 2-ylmethyl analog might display lower thermal stability due to steric hindrance .

Substituted Derivatives: (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl) Analogs

A structurally distinct derivative, (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, highlights the impact of bulky substituents:

  • Steric Effects : The dichlorophenyl and propargyl groups introduce steric bulk, likely reducing membrane permeability compared to the simpler pyridin-2-ylmethyl compound.
  • Pharmacokinetics : The methyl and propargyl substituents may enhance metabolic stability but reduce aqueous solubility. In contrast, the pyridin-2-ylmethyl group’s smaller size and nitrogen atom could improve solubility and bioavailability .

Research Findings and Implications

Structural Insights from Crystallography

While direct crystallographic data for (pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is unavailable, methodologies like SHELX-based refinement (widely used for small-molecule crystallography) could resolve conformational preferences. For example, the tetrahydronaphthalene core likely adopts a chair-like conformation, with substituents influencing ring puckering .

Pharmacological Potential

  • Receptor Targeting : The pyridine moiety’s position may modulate interactions with targets such as serotonin or dopamine receptors. The 2-ylmethyl isomer’s nitrogen orientation could enhance binding to receptors requiring a specific hydrogen-bonding geometry.
  • Toxicity and Metabolism : Higher LogP values (inferred for the 2-ylmethyl isomer) may correlate with increased CNS penetration but also elevate off-target risks. Comparative metabolic studies are needed to evaluate cytochrome P450 interactions.

Biological Activity

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, also known by its CAS number 353778-53-7, is a chemical compound characterized by a pyridine ring linked to a tetrahydronaphthalene moiety through a methylene bridge. This unique structure has drawn attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2C_{16}H_{18}N_{2}, and its IUPAC name is N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine. The chemical structure can be represented as follows:

InChI InChI 1S C16H18N2 c1 2 9 15 13 6 1 7 5 10 16 15 18 12 14 8 3 4 11 17 14 h1 4 6 8 9 11 16 18H 5 7 10 12H2\text{InChI }\text{InChI 1S C16H18N2 c1 2 9 15 13 6 1 7 5 10 16 15 18 12 14 8 3 4 11 17 14 h1 4 6 8 9 11 16 18H 5 7 10 12H2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to diverse biological effects. The specific pathways and mechanisms depend on the target molecules involved.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer applications. For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that the compound exhibits significant cytotoxicity with IC50 values comparable to established anticancer drugs.

Cell Line IC50 (µM) Reference
HepG212.5
A54915.0
HT2910.0

These findings suggest that the compound may disrupt critical cellular processes in cancer cells.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The inhibition of these enzymes may contribute to the observed anticancer effects.

Study 1: Antiproliferative Effects

A comprehensive study investigated the antiproliferative properties of this compound across multiple cancer cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action through molecular dynamics simulations. The simulations revealed that the compound binds effectively to target proteins via hydrophobic interactions and hydrogen bonding, suggesting a strong affinity for its biological targets.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Activity Structural Feature
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-Moderate anticancerDifferent position of pyridine ring
Pyridin-2-ylmethanone derivativesLow to moderate activityVariations in functional groups

This comparison highlights the distinct biological profile of this compound.

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